(3-Aminophenyl)(4-ethylphenyl)methanone
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Overview
Description
(3-Aminophenyl)(4-ethylphenyl)methanone is an organic compound with the molecular formula C15H15NO It is a derivative of benzophenone, where one phenyl group is substituted with an amino group at the 3-position and the other phenyl group is substituted with an ethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(4-ethylphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-aminobenzoyl chloride reacts with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (3-Aminophenyl)(4-ethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Aminophenyl)(4-ethylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(4-ethylphenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Lacks the ethyl group, leading to different chemical and biological properties.
(4-Aminophenyl)(4-ethylphenyl)methanone: The amino group is at the 4-position, altering its reactivity and interactions.
Uniqueness: (3-Aminophenyl)(4-ethylphenyl)methanone is unique due to the specific positioning of the amino and ethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
62261-60-3 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(3-aminophenyl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C15H15NO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2,16H2,1H3 |
InChI Key |
PTGHDQLHRCUGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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